![molecular formula C17H10N2O4S B2948996 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-benzofuran-2-carboxamide CAS No. 922448-87-1](/img/structure/B2948996.png)
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-benzofuran-2-carboxamide
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Overview
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-benzofuran-2-carboxamide, also known as DBIBB, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Activity
Antioxidant Studies : A study by Ahmad et al. (2012) involved the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which were evaluated for their antioxidant activities. Many compounds in this series were found to possess moderate to significant radical scavenging activity, suggesting their potential as templates for future development of biologically active compounds (Ahmad et al., 2012).
Antimicrobial Activity : Another research focused on the synthesis of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides and their evaluation for in vivo diuretic activity. Among the series, a particular compound was identified as a promising candidate, demonstrating the potential of benzothiazole derivatives in therapeutic applications (Yar & Ansari, 2009).
Design and Evaluation of Novel Derivatives : Research by Gadhave and Kuchekar (2020) on N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives showcased the synthesis and biological evaluation of these compounds for their antioxidant and antibacterial activity. This study highlights the structural modification potential of benzothiazole derivatives for enhancing pharmacological activities (Gadhave & Kuchekar, 2020).
Application in Sensor Development
- Hydrogen Peroxide Sensor : A notable application in sensor technology was demonstrated by Hua et al. (2011), where polyamic acids containing benzothiazole pendent groups were synthesized and utilized for developing enzyme-free hydrogen peroxide biosensors. These biosensors exhibited rapid response times, high selectivity, and sensitivity, indicating the utility of benzothiazole derivatives in biosensor design (Hua et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have shown significant analgesic and anti-inflammatory activities , suggesting potential targets could be enzymes or receptors involved in pain and inflammation pathways.
Mode of Action
It’s worth noting that related compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
The compound has been found to show potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, including the inhibition of cell proliferation and induction of cell death.
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4S/c20-16(14-5-9-3-1-2-4-11(9)23-14)19-17-18-10-6-12-13(22-8-21-12)7-15(10)24-17/h1-7H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLANSEDDXIXIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-benzofuran-2-carboxamide |
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